3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
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Overview
Description
3-Tosyl-3-azabicyclo[320]heptan-6-one is a bicyclic compound with the molecular formula C13H15NO3S It is characterized by the presence of a tosyl group (4-methylphenylsulfonyl) attached to a bicyclic azabicycloheptanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one typically involves the following steps:
Formation of the Azabicycloheptanone Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the azabicycloheptanone is treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the bicyclic structure can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, triethylamine.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
3-Tosyl-3-azabicyclo[3.2.0]heptane: A derivative without the carbonyl group.
Uniqueness
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is unique due to its specific combination of a tosyl group and a bicyclic azabicycloheptanone structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Biological Activity
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is a bicyclic compound with significant biological activity. Its unique structural features, particularly the tosyl group, enhance its reactivity and potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiprotozoal properties, as well as its mechanism of action and applications in drug development.
The molecular formula of this compound is C13H15NO3S, with a molecular weight of 265.328 g/mol. The compound exhibits a density of approximately 1.4 g/cm³ and has a boiling point of around 437.5 °C at 760 mmHg .
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting key enzymes essential for bacterial growth, such as DNA gyrase.
- Antifungal Activity : The compound demonstrates antifungal properties which may be attributed to its ability to disrupt cellular processes in fungi.
- Antiprotozoal Activity : Studies have reported that derivatives of azabicyclo compounds exhibit significant activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei, with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects involves:
- Electrophilic Interactions : The tosyl group acts as an electrophile, facilitating nucleophilic attacks from biological targets.
- Enzyme Inhibition : The compound's structure allows it to bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways in target organisms.
- Cellular Disruption : By interfering with cellular processes, the compound can lead to cell death in susceptible organisms.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Studies : A study demonstrated that derivatives of this compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involved inhibition of DNA replication enzymes.
- Antifungal Efficacy : Research indicated that the compound exhibited antifungal properties against Candida species, with effective concentrations leading to significant reductions in fungal viability.
- Protozoal Activity : In vitro assays revealed that certain derivatives had IC50 values below 0.1 µM against Plasmodium falciparum, indicating strong antimalarial potential compared to standard treatments like chloroquine .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and characteristics of compounds related to this compound:
Compound Name | Structure Type | Key Features | Biological Activity |
---|---|---|---|
3-Azabicyclo[3.2.0]heptan-6-one | Bicyclic amine | Lacks tosyl group; used as a basic scaffold | Moderate antibacterial activity |
2-Azabicyclo[2.2.1]heptan-5-en-3-one | Bicyclic amine | Exhibits different reactivity due to double bond | Limited antifungal properties |
4-Tosylpyrrolidine | Monocyclic amine | Similar tosyl group; distinct biological effects | Effective against specific bacterial strains |
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWWLRSSOSHIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619553 |
Source
|
Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122080-99-3 |
Source
|
Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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